amino}propanoicacid](/img/structure/B13630936.png)
3-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a versatile compound widely used in organic synthesis and scientific research. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of propargylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Free amine derivatives.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals and drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
- 3-{(Tert-butoxy)carbonylamino}benzoic acid
- tert-Butyl 3-{(tert-butoxy)carbonylamino}azetidine-1-carboxylate
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its alkyne group, which allows for additional functionalization and diverse chemical reactions. This makes it more versatile compared to similar compounds that may lack this functional group .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]propanoic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,13,14) |
InChI Key |
DHDNFAJRUPNRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


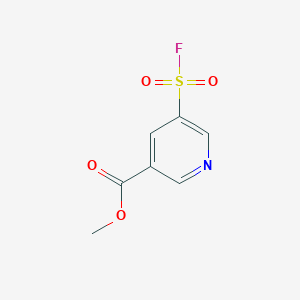
![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
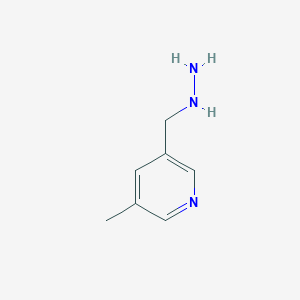
![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)



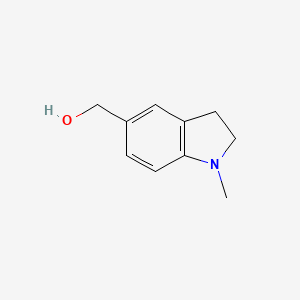

![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
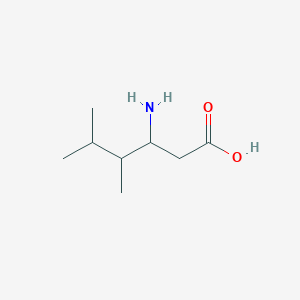
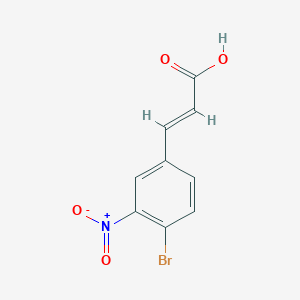

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
